molecular formula C25H25ClNOP B8137910 (R)-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole

(R)-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole

Cat. No.: B8137910
M. Wt: 421.9 g/mol
InChI Key: FNJPDVKPFPKWAR-QFIPXVFZSA-N
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Description

®-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole is a complex organic compound that features a tert-butyl group, a chloro-substituted phenyl ring, and a diphenylphosphino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, introduction of the tert-butyl group, and the incorporation of the diphenylphosphino and chloro-substituted phenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.

Biology

In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound’s potential as a pharmacophore is being explored. Its unique structural features may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In industry, ®-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole involves its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole can be compared with other oxazole derivatives that feature different substituents.
  • Compounds with similar structures but different functional groups, such as ®-4-(tert-Butyl)-2-(2-bromo-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole.

Uniqueness

The uniqueness of ®-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole lies in its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactivity and stability.

Properties

IUPAC Name

[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-3-chlorophenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClNOP/c1-25(2,3)22-17-28-24(27-22)23-20(26)15-10-16-21(23)29(18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-16,22H,17H2,1-3H3/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJPDVKPFPKWAR-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClNOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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